molecular formula C11H12N2O3 B1306178 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 30742-59-7

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1306178
CAS No.: 30742-59-7
M. Wt: 220.22 g/mol
InChI Key: FSYPVHLPBAAKIU-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H12N2O3 It is characterized by a benzaldehyde core substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the nitration of 2-(pyrrolidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized aromatic compounds .

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules. This compound and its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and aldehyde functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Nitro group at the 3-position and pyrrolidinyl group at the 4-position.

    2-Chloro-6-(piperidin-1-yl)benzaldehyde: Chlorine substituent instead of a nitro group.

Uniqueness: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYPVHLPBAAKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383472
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-59-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and crystal packing arrangement of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde?

A: this compound crystallizes in the monoclinic system with the space group P21/n []. Its unit cell dimensions are a = 8.1726(2) Å, b = 7.1419(2) Å, c = 18.4875(6) Å, and β = 100.376(1)° []. The pyrrolidine ring adopts a half-chair conformation [].

Q2: How does this compound react with ethyl cyanoacetate, and what is the conformation of the resulting product?

A: this compound reacts with ethyl cyanoacetate to form (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate []. The product adopts an E conformation with respect to the C=C double bond formed during the reaction []. The pyrrolidine ring in the product maintains a half-chair conformation [].

  1. Crystal structure of this compound, C11H12N2O3.
  2. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate.

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